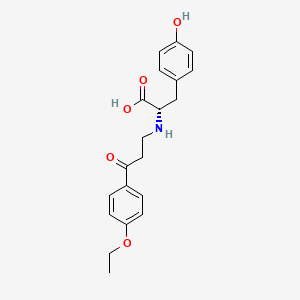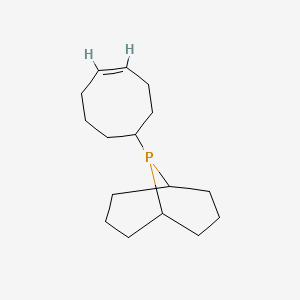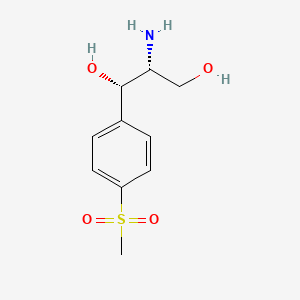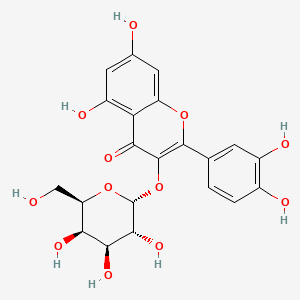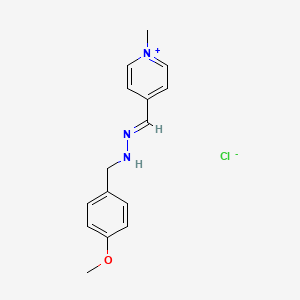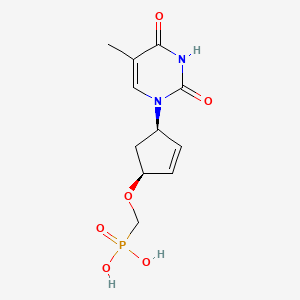
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside found in DNA. The modification at the 2’ and 3’ positions, along with the addition of a hydrogen methylphosphonate group at the 5’ position, imparts unique properties to this compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Dehydration: The 2’ and 3’ positions of thymidine are dehydrated to form the 2’,3’-didehydro-3’-deoxy derivative.
Phosphonation: The 5’ hydroxyl group is then reacted with a methylphosphonic acid derivative under specific conditions to introduce the hydrogen methylphosphonate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the dehydration and phosphonation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the double bond at the 2’,3’ positions.
Substitution: The hydrogen methylphosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
科学的研究の応用
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the development of diagnostic tools and assays for detecting nucleic acids.
作用機序
The mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This is achieved by the absence of a 3’ hydroxyl group, which is essential for the formation of phosphodiester bonds between nucleotides. The molecular targets include DNA polymerases, which are enzymes responsible for DNA synthesis.
類似化合物との比較
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
2’,3’-Didehydro-3’-deoxythymidine: Lacks the hydrogen methylphosphonate group.
5’-Methylphosphonate Thymidine: Contains the methylphosphonate group but lacks the 2’,3’-didehydro-3’-deoxy modification.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the combination of modifications at the 2’,3’ and 5’ positions. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
140132-56-5 |
|---|---|
分子式 |
C11H15N2O6P |
分子量 |
302.22 g/mol |
IUPAC名 |
[(1S,4R)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopent-2-en-1-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C11H15N2O6P/c1-7-5-13(11(15)12-10(7)14)8-2-3-9(4-8)19-6-20(16,17)18/h2-3,5,8-9H,4,6H2,1H3,(H,12,14,15)(H2,16,17,18)/t8-,9+/m0/s1 |
InChIキー |
FPPFSGUPHHAWNU-DTWKUNHWSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](C=C2)OCP(=O)(O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C=C2)OCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


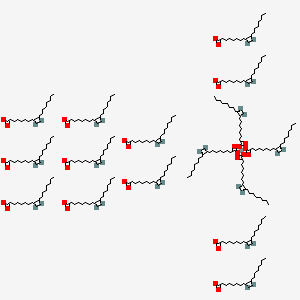
![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)
![p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride](/img/structure/B12682420.png)

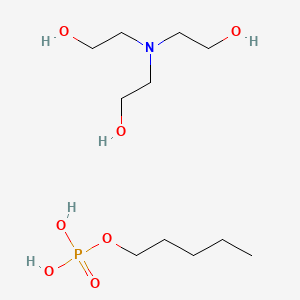
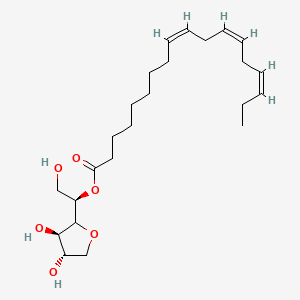
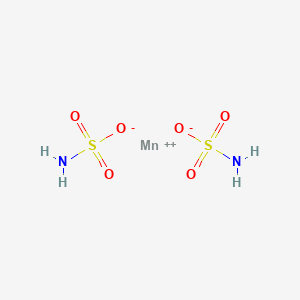
![Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium](/img/structure/B12682431.png)
